molecular formula C8H4N2S2 B12363654 Quinoxaline-2,3-dithione CAS No. 86843-72-3

Quinoxaline-2,3-dithione

Cat. No.: B12363654
CAS No.: 86843-72-3
M. Wt: 192.3 g/mol
InChI Key: ABYFKCTTZZGNIN-UHFFFAOYSA-N
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Description

Quinoxaline-2,3-dithione is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of two sulfur atoms at the 2 and 3 positions of the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-2,3-dithione typically involves the reaction of 2,3-dichloroquinoxaline with thiourea. This reaction is carried out in ethanol under reflux conditions for about 5 hours, followed by neutralization with an acid to yield this compound . Another method involves the thionation of quinoxaline-2,3(1H,4H)-dione using a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine for 1 hour, resulting in an 83% yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-2,3-dithione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline-2,3-dione.

    Reduction: Reduction reactions can convert it back to its corresponding quinoxaline derivative.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Quinoxaline-2,3-dione.

    Reduction: Quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Quinoxaline-2,3-dithione derivatives exhibit a wide range of biological activities, making them valuable in various therapeutic areas:

Neuropharmacological Effects

Recent studies have shown that derivatives of quinoxaline-2,3-dione can provide neuroprotective effects. For example, synthesized compounds demonstrated significant curative effects against ethidium bromide-induced demyelination in rats. Various behavioral tests indicated improvements in locomotor activity and muscle coordination, suggesting potential applications in treating neurological disorders such as multiple sclerosis and Guillain-Barre syndrome .

Anti-inflammatory Activity

A series of quinoxaline-2,3-dione tethered derivatives were synthesized and screened for anti-inflammatory properties. The results indicated that certain substitutions (e.g., chloro and bromo) exhibited significant anti-inflammatory activity compared to standard drugs. This suggests that quinoxaline derivatives could lead to new treatments for inflammatory diseases .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies report that these compounds possess activity against both gram-positive and gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The derivatives showed comparable or superior activity to existing antibiotics, indicating their potential as new antibacterial agents .

Antiviral Applications

The antiviral potential of quinoxaline derivatives has garnered attention, especially in the context of emerging viral infections. Compounds bearing the quinoxaline moiety have demonstrated activity against viruses such as HIV and Herpes simplex virus. For instance, certain polysubstituted quinoxalines were identified as potent inhibitors of HIV-1 reverse transcriptase .

Synthesis and Characterization

The synthesis of this compound typically involves the thionation of quinoxaline-2,3-dione using various reagents. Different synthetic routes have been explored to optimize yield and efficiency:

Synthesis MethodYield (%)Key Features
Thionation with dipyridine-diphosphorus pentasulfide86%High yield with controlled reflux conditions
Microwave-assisted synthesisVariesRapid synthesis with potential for high efficiency

Case Studies

Several case studies illustrate the practical applications of this compound derivatives:

Neuroprotective Study

In a study focused on neuroprotection, specific quinoxaline derivatives were tested on rats subjected to demyelination. The results demonstrated that these compounds could reverse locomotor deficits caused by ethidium bromide administration, indicating their therapeutic potential in neurological conditions .

Antimicrobial Efficacy

A systematic review highlighted the antimicrobial properties of various quinoxaline derivatives against resistant bacterial strains. The study concluded that these compounds could serve as promising alternatives to traditional antibiotics due to their effectiveness against biofilms and resistant pathogens .

Mechanism of Action

The mechanism of action of quinoxaline-2,3-dithione involves its interaction with specific molecular targets. For instance, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological conditions . Additionally, its anticancer activity is attributed to its ability to interfere with cellular signaling pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Quinoxaline-2,3-dithione is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.

Biological Activity

Quinoxaline-2,3-dithione is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on recent research findings.

1. Overview of this compound

This compound is derived from quinoxaline and features a unique structure that includes two sulfur atoms in its 2 and 3 positions. This compound is known for its potential as a pharmacologically active agent and serves as an important scaffold for the development of various derivatives with enhanced biological activities.

2. Synthesis of this compound

The synthesis of this compound typically involves the thionation of quinoxaline-2,3-dione using reagents such as phosphorus pentasulfide. The reaction conditions can significantly affect the yield and purity of the product. For instance, refluxing in pyridine has been reported to yield high amounts of the dithione derivative:

Synthesis Method Reagents Yield
ThionationPhosphorus pentasulfideUp to 86%
Refluxing in PyridineQuinoxaline-2,3-dioneHigh yield

3. Biological Activities

This compound exhibits a wide range of biological activities:

3.1 Antimicrobial Activity

Research indicates that quinoxaline derivatives possess significant antimicrobial properties against both gram-positive and gram-negative bacteria. For example, studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis by up to 100% .

3.2 Antiviral Activity

Quinoxaline derivatives have also been explored for their antiviral potential. A systematic review highlighted that several compounds demonstrated strong inhibitory effects against viruses such as Epstein-Barr virus (EBV) without exhibiting cytotoxicity . The structure-activity relationship (SAR) studies suggest that specific substitutions on the quinoxaline moiety enhance antiviral activity.

3.3 Anticancer Properties

The anticancer activity of this compound has been documented in various studies. For instance, compounds derived from this scaffold have shown efficacy against different cancer cell lines, including lung (NCI H460) and breast (MCF7) cancer cells . The following table summarizes some key findings:

Compound Cell Line Concentration Inhibition (%)
1NCI H4600.1 mM98
2MCF70.1 mM86

3.4 Neuropharmacological Effects

Recent studies indicate that certain derivatives of this compound exhibit neuroprotective effects in models of neurodegeneration induced by ethidium bromide . Behavioral tests demonstrated improvements in locomotor activity and reduced muscle weakness.

4. Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Neuroprotection Study : A study involving rats treated with ethidium bromide showed that administration of synthesized quinoxaline derivatives significantly reversed locomotor deficits caused by demyelination .
  • Antiviral Efficacy : A series of twenty-two quinoxaline derivatives were evaluated for their antiviral activity against EBV, revealing six compounds with superior efficacy compared to standard treatments .

5. Conclusion

This compound is a promising compound with diverse biological activities including antimicrobial, antiviral, anticancer, and neuroprotective effects. Ongoing research into its derivatives continues to reveal new therapeutic potentials and mechanisms of action. The compound's unique structure allows for significant modifications that can enhance its pharmacological properties.

Future studies should focus on further exploring the SAR to optimize these compounds for clinical applications while also investigating their mechanisms at the molecular level to fully understand their therapeutic potential.

Properties

CAS No.

86843-72-3

Molecular Formula

C8H4N2S2

Molecular Weight

192.3 g/mol

IUPAC Name

quinoxaline-2,3-dithione

InChI

InChI=1S/C8H4N2S2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H

InChI Key

ABYFKCTTZZGNIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=S)C(=S)N=C2C=C1

Origin of Product

United States

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